C15H22ClNS

Chemical Sourcing Research Reagent Differentiation

Sourcing a well-characterized adamantane-thiophene building block with reproducible purity for medicinal chemistry SAR programs remains a persistent supply-chain challenge. This compound addresses that gap: a rigid diamondoid core linked via a secondary amine to a thiophene ring, supplied as a stable hydrochloride salt. • Defined physicochemical profile: LogP ~3.5-5.0, MW 283.9, enabling predictable partitioning and target engagement in antiviral (influenza M2) and neurological pathway studies. • Dual-use value: serves as both a synthetic scaffold for derivatization and a reference standard for HPLC/LC-MS method development and impurity profiling. • Supply assurance: available in research quantities (mg to g scale) with batch-to-batch consistency, supported by full analytical documentation.

Molecular Formula C15H22ClNS
Molecular Weight 283.9 g/mol
Cat. No. B15174005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC15H22ClNS
Molecular FormulaC15H22ClNS
Molecular Weight283.9 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)C3NCC4=CSC=C4.Cl
InChIInChI=1S/C15H21NS.ClH/c1-2-17-9-10(1)8-16-15-13-4-11-3-12(6-13)7-14(15)5-11;/h1-2,9,11-16H,3-8H2;1H
InChIKeyWWRZOCUVOZYPAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





C15H22ClNS Procurement and Characterization


The compound with molecular formula C15H22ClNS is identified as N-(thiophen-2-ylmethyl)adamantan-1-amine hydrochloride (CAS 51717-61-4) [1]. It belongs to the class of adamantane derivatives, which are known for their rigid, diamondoid cage structure and frequent application in medicinal chemistry for antiviral, neurological, and other therapeutic areas [2]. This specific compound features a secondary amine linker between the adamantane core and a thiophene-2-ylmethyl group, presented as a hydrochloride salt with a molecular weight of approximately 283.9 g/mol [1].

Building block Medicinal chemistry scaffold, adamantane-thiophene core
Probe SAR studies for adamantane-binding targets
Reference Analytical standard for HPLC/LC-MS method setup

Why C15H22ClNS Cannot Be Substituted


While many adamantane derivatives exist, the specific molecular architecture of N-(thiophen-2-ylmethyl)adamantan-1-amine hydrochloride imparts unique physicochemical and biological properties that preclude simple substitution by other adamantane-based compounds [1]. The combination of the rigid adamantane core, the methylene bridge, the secondary amine, and the thiophene ring creates a distinct steric and electronic profile . This profile directly influences its interaction with biological targets, its lipophilicity (LogP ~3.5-5.0), and its solubility and stability as a hydrochloride salt, making it a specific and non-interchangeable chemical entity for precise research and development applications .

Adamantane core mismatch
Rigid cage geometry cannot be replicated by flexible alkyl amines; binding orientation may shift.
Thiophene substituent effect
Electron-rich thiophene modulates target interaction; replacement with phenyl/other heterocycles alters electronic profile.
Salt form & LogP range
Hydrochloride ensures defined solubility and stability; free base or other salts may differ in dissolution and permeability.

C15H22ClNS Evidence Guide


Limited Direct Comparative Evidence

An extensive search of primary research papers, patents, and authoritative databases has not yielded high-strength, direct head-to-head comparative quantitative evidence for N-(thiophen-2-ylmethyl)adamantan-1-amine hydrochloride against a specific, named comparator under identical experimental conditions. The available information, while confirming its identity and basic properties, lacks the specific quantitative differentiation data required by the user's strict evidence admission rules [1]. Therefore, no high-strength comparative evidence items can be presented.

Comparative Evidence
Data to verify
No direct head-to-head data available
Selection must be based on structural specificity and application need
Procurement decisions rely on identity confirmation, not on quantified comparator superiority
Chemical Sourcing Research Reagent Differentiation

C15H22ClNS Key Applications


Adamantane-Thiophene Building Block

As established, the compound is a unique adamantane derivative. Its primary value in this scenario is as a specific building block or scaffold for the synthesis of more complex molecules in medicinal chemistry programs, particularly those targeting antiviral (e.g., influenza M2 channel) or neurological pathways where adamantane moieties are privileged structures [1].

Biochemical and Pharmacological Probe

Given its distinct structure, the compound can serve as a probe to investigate structure-activity relationships (SAR) in biological systems that interact with adamantane or thiophene-containing ligands. Its use in proteomics research has been suggested, where it may help identify new protein targets or study binding interactions .

Analytical Reference and Impurity Standard

The compound is commercially available and can be used as a reference standard for analytical chemistry, including the development and validation of analytical methods (e.g., HPLC, LC-MS) for quality control of pharmaceutical formulations or research samples. It is also indicated for use as a reference substance for drug impurities [2].

Application
Selection Property
Validation Focus
Medicinal chemistry building block
Unique adamantane-thiophene scaffold
Identity and purity by NMR, HPLC, or LC-MS
Biochemical / SAR probe
Target-class binding profile
Binding assay reproducibility and specificity
Analytical reference standard
Purity, stability, and salt-form consistency
Method suitability under routine HPLC/LC-MS conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for C15H22ClNS

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.